3-Acetyl-L-tyrosine Methyl Ester Hydrochloride 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749831
InChI: InChI=1S/C12H15NO4.ClH/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2;/h3-5,10,15H,6,13H2,1-2H3;1H/t10-;/m0./s1
SMILES: CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl
Molecular Formula: C12H16ClNO4
Molecular Weight: 273.71 g/mol

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride

CAS No.:

Cat. No.: VC13749831

Molecular Formula: C12H16ClNO4

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride -

Specification

Molecular Formula C12H16ClNO4
Molecular Weight 273.71 g/mol
IUPAC Name methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate;hydrochloride
Standard InChI InChI=1S/C12H15NO4.ClH/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2;/h3-5,10,15H,6,13H2,1-2H3;1H/t10-;/m0./s1
Standard InChI Key BLKCKGACPYCTPJ-PPHPATTJSA-N
Isomeric SMILES CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)N)O.Cl
SMILES CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl
Canonical SMILES CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl

Introduction

Structural and Chemical Properties

Molecular Identity

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride has the systematic IUPAC name methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate hydrochloride. Its molecular formula is C₁₂H₁₆ClNO₄, with a molecular weight of 273.71 g/mol. The structure integrates three functional modifications:

  • Acetylation: A 3-acetyl group replaces the hydroxyl hydrogen on tyrosine’s aromatic ring.

  • Esterification: The carboxylic acid is converted to a methyl ester.

  • Salt Formation: The amino group is protonated as a hydrochloride salt.

Table 1: Key Physicochemical Properties

PropertyValueSource
AppearanceWhite to dark yellow solid
Boiling Point219°C
Density0.974 g/cm³
Molecular FormulaC₁₂H₁₆ClNO₄
SolubilitySoluble in polar organic solvents

The compound’s stereochemistry is defined by the (2S) configuration, preserving L-tyrosine’s native chirality. Spectroscopic identifiers include:

  • InChIKey: BLKCKGACPYCTPJ-PPHPATTJSA-N

  • SMILES: CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential protection, acetylation, esterification, and salt formation:

  • Amino Group Protection: L-tyrosine’s α-amino group is protected using tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or similar groups .

  • Acetylation: The phenolic hydroxyl group undergoes acetylation using acetic anhydride or acetyl chloride under basic conditions.

  • Esterification: The carboxylic acid is converted to a methyl ester via methanol in the presence of acid catalysts (e.g., HCl).

  • Deprotection and Salt Formation: The amino protecting group is removed, followed by treatment with hydrochloric acid to form the hydrochloride salt.

A patent by CN109704983B details analogous methods for iodinated tyrosine derivatives, highlighting the use of chloromethyl methyl ether (MOMCl) for hydroxyl protection and palladium-catalyzed hydrogenation for deprotection . These techniques are adaptable to 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride synthesis.

Industrial Production

Suppliers such as American Elements and Vulcanchem produce the compound in bulk quantities (1–25 kg) with purity grades up to 99.999%. Custom synthesis services offer tailored quantities and purities for research applications .

Applications in Research and Industry

Peptide Synthesis

The compound serves as a key building block in solid-phase peptide synthesis (SPPS):

  • Amino Group Protection: The hydrochloride salt stabilizes the amino group during coupling reactions.

  • Esterification: The methyl ester simplifies purification by enhancing solubility in organic solvents.

  • Acetylation: Blocks undesired side reactions at the phenolic hydroxyl group.

Proteomics and Enzymology

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride is used to:

  • Study tyrosine kinase and phosphatase mechanisms.

  • Develop fluorescent probes for protein labeling.

  • Synthesize substrate analogs for enzyme inhibition assays .

Pharmaceutical Intermediates

The compound is a precursor for:

  • Anticancer Agents: Tyrosine derivatives are explored for kinase inhibition.

  • Antibiotics: Cyclic peptides incorporating modified tyrosine show enhanced stability .

SupplierPurityPackagingPrice Range
American Elements99.9%5-gallon pails$200–$500/g
Vulcanchem98%1g–1kg vials$150–$400/g

Both suppliers provide Safety Data Sheets (SDS) upon request, though specific toxicological data remain unpublished .

Future Directions

Emerging applications include:

  • Nanoparticle Functionalization: Tyrosine esters enhance biocompatibility in drug delivery systems.

  • Biocatalysis: Engineered enzymes for greener synthesis routes.

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